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Compound of Interest

Compound Name: Carbic anhydride

Cat. No.: B151864

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ester and amide
derivatives from Carbic anhydride (endo-5-norbornene-2,3-dicarboxylic anhydride). This
versatile building block, readily prepared via a Diels-Alder reaction, serves as a crucial
intermediate in the synthesis of a variety of compounds, including active pharmaceutical
ingredients (APIs) such as piperidinylbenzisoxazole antipsychotics.

Introduction

Carbic anhydride is a cyclic anhydride featuring a strained bicyclic system, which imparts
unique reactivity. The anhydride functionality is susceptible to nucleophilic attack by alcohols
and amines, leading to ring-opening and the formation of mono-esters or mono-amides,
respectively. Subsequent reaction can lead to the formation of diesters or diamides. These
derivatives are of significant interest in medicinal chemistry and materials science. For
instance, imides derived from Carbic anhydride are key structural motifs in antipsychotic
drugs like Lurasidone and Tandospirone.

Synthesis of Esters from Carbic Anhydride

The reaction of Carbic anhydride with alcohols proceeds via nucleophilic acyl substitution to
yield mono-esters, which can be further esterified to produce diesters. The reaction is often
catalyzed by an acid or a Lewis acid, such as a titanium catalyst, and may require heating to go
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to completion. A base, such as pyridine, can be used to neutralize the carboxylic acid

byproduct formed during the reaction.

General Reaction Pathway: Esterification

Carbic Anhydride
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Esterification

Caption: General reaction scheme for the synthesis of esters from Carbic anhydride.

Quantitative Data for Ester Synthesis

The following table summarizes representative yields for the synthesis of various diesters from

Carbic anhydride.

Reaction ] ]
Alcohol Catalyst . Yield (%) Purity (%) Reference
Conditions
2-Ethyl-1- Titanium -~
Not specified >90 >95 [1]
hexanol Catalyst
Titanium
n-Octanol Not specified >90 >95 [1]
Catalyst
3,5,5- o
Titanium
Trimethyl-1- Not specified >90 >95 [1]
Catalyst
hexanol
Titanium
n-Decanol Not specified >90 >95 [1]
Catalyst
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Experimental Protocol: Synthesis of Norbornene
Dicarboxylate Esters[1]

This protocol describes the synthesis of diesters from 5-norbornene-2,3-dicarboxylic anhydride
using a titanium catalyst.

Materials:

5-Norbornene-2,3-dicarboxylic anhydride (Carbic anhydride)

Alcohol (e.g., 2-ethyl-1-hexanol, n-octanol, 3,5,5-trimethyl-1-hexanol, or n-decanol)

Titanium catalyst

Appropriate solvent (e.g., toluene)
Procedure:

« Initial Ring-Opening: The reaction is conducted in two steps. The first step, the formation of
the mono-ester, is a fast reaction that can occur without a catalyst.

o In a round-bottom flask, dissolve 5-norbornene-2,3-dicarboxylic anhydride in a suitable
solvent.

o Add one equivalent of the desired alcohol to the solution.

o Stir the reaction mixture at room temperature. The progress of the reaction can be
monitored by techniques such as TLC or NMR.

e Second Esterification: The second step is a reversible esterification reaction to form the
diester.

o

To the mono-ester solution, add the titanium catalyst.

Heat the reaction mixture to reflux.

o

[¢]

Continuously remove the water formed during the reaction using a Dean-Stark apparatus
to drive the equilibrium towards the product.
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o Monitor the reaction for completion.

e Work-up and Purification:
o Once the reaction is complete, cool the mixture to room temperature.
o Wash the organic layer with water and brine.
o Dry the organic layer over anhydrous sodium sulfate and filter.
o Remove the solvent under reduced pressure.

o The crude product can be purified by column chromatography on silica gel to afford the
pure diester.

e Characterization:

o The structure of the synthesized ester can be confirmed by 1H-NMR and other
spectroscopic methods.

o The purity of the compound can be determined by High-Performance Liquid
Chromatography (HPLC).

Synthesis of Amides from Carbic Anhydride

Carbic anhydride readily reacts with primary and secondary amines to form the corresponding
amides. The reaction typically proceeds at room temperature and involves the nucleophilic
attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring opening
and the formation of a mono-amide carboxylic acid. With the use of a coupling agent or by
heating, this intermediate can be converted to the corresponding imide. The synthesis of
diamides can also be achieved.

General Reaction Pathway: Amidation

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b151864?utm_src=pdf-body
https://www.benchchem.com/product/b151864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Carbic Anhydride

Amine (R-NH2)

Nucleophilic Attack

Mono-amide

Dehydration / Coupling Agent

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of amides and imides from Carbic
anhydride.

Quantitative Data for Amide Synthesis

The following table presents yields for the synthesis of various diamides from the
corresponding diacid of Carbic anhydride ("Endic Acid"), which are indicative of the yields
expected from the anhydride.

Amine Coupling Agent Yield (%) Reference
N-Methylpiperazine DCC 20 [2]
Morpholine DCC 94 [2]
Diethylamine DCC 51 [2]
N-Methylaniline DCC 84 [2]

Experimental Protocol: Synthesis of Diamides from
Endic Acid[2]

This protocol describes the synthesis of symmetric diamides from endic acid (the diacid derived
from Carbic anhydride) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. A
similar approach can be adapted for the direct synthesis from Carbic anhydride, or a two-step
synthesis from the anhydride via the mono-amide intermediate.

Materials:
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Endic acid (cis-5-Norbornene-endo-2,3-dicarboxylic acid)

Amine (e.g., N-methylpiperazine, morpholine) (2 equivalents)

N,N'-Dicyclohexylcarbodiimide (DCC) (2 equivalents)

Dichloromethane (CH2CI2)

Procedure:

e Reaction Setup:

o Dissolve endic acid in dichloromethane in a round-bottom flask.

o Add 2 equivalents of the desired amine to the solution.

o Cool the mixture in an ice bath.

» Addition of Coupling Agent:

o Slowly add a solution of 2 equivalents of DCC in dichloromethane to the cooled reaction
mixture.

e Reaction:

o Allow the reaction to warm to room temperature and stir for 2-7 days. The progress of the
reaction can be monitored by TLC.

e Work-up and Purification:

o Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

o

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate and filter.

o

Remove the solvent under reduced pressure.

[e]

The crude product can be purified by recrystallization or column chromatography.
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e Characterization:

o The structure of the synthesized diamide can be confirmed by IR and 1H NMR
spectroscopy.

Application in Drug Development: Synthesis of
Lurasidone

Carbic anhydride derivatives are pivotal intermediates in the synthesis of the atypical
antipsychotic drug Lurasidone.[3][4] Lurasidone is used in the treatment of schizophrenia and
bipolar disorder. The synthesis involves the reaction of a bicyclo[2.2.1]heptane-2-ex0-3-exo-
dicarboximide derivative with other key building blocks.[4]

Lurasidone Synthesis and Mechanism of Action
Workflow
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Caption: Workflow illustrating the use of a Carbic anhydride derivative in the synthesis of
Lurasidone and its mechanism of action.

Atypical antipsychotics like Lurasidone exhibit a multi-modal mechanism of action, primarily
targeting dopamine and serotonin receptors.[5] Lurasidone acts as an antagonist at dopamine
D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the serotonin 5-
HT1A receptor. This complex pharmacological profile is believed to contribute to its efficacy in
treating the positive, negative, and cognitive symptoms of schizophrenia.[5]

Conclusion

Carbic anhydride is a valuable and versatile starting material for the synthesis of a wide range
of ester and amide derivatives. The straightforward and often high-yielding reactions with
alcohols and amines make it an attractive building block for applications in both materials
science and medicinal chemistry. Its role as a key intermediate in the synthesis of important
pharmaceuticals like Lurasidone highlights its significance for drug development professionals.
The protocols and data provided herein serve as a practical guide for researchers exploring the
chemistry and applications of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b151864#synthesis-of-esters-and-amides-from-carbic-
anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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